molecular formula C29H32N4O3S3 B2680243 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-46-4

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2680243
CAS No.: 489470-46-4
M. Wt: 580.78
InChI Key: STZUHBKFTQPJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O3S3 and its molecular weight is 580.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

IUPAC Name:
this compound

Molecular Formula:
C23H28N4O2S2

Molecular Weight:
448.62 g/mol

The compound exhibits its biological activity primarily through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) by preventing the repair of DNA lesions.

Key Findings:

  • Inhibition of APE1: Studies show that similar compounds exhibit low micromolar inhibition of APE1, which correlates with increased sensitivity to DNA-damaging agents in cancer cells .
  • Cytotoxicity Potentiation: The compound potentiates the cytotoxicity of alkylating agents in HeLa cells, leading to an accumulation of apurinic sites in treated cells .
  • ADME Profile: The compound demonstrates a favorable absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for therapeutic efficacy .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly affect biological activity. For instance:

SubstituentEffect on Activity
Ethyl vs. Isopropyl at position 6Isopropyl derivatives show enhanced APE1 inhibition
Variations in sulfonamide groupAltered binding affinity and selectivity towards APE1

These findings suggest that careful structural modifications can lead to improved potency and selectivity for APE1 inhibition.

Case Studies

Several studies have evaluated the biological activity of this class of compounds:

  • Study on Cytotoxicity Enhancement: A study demonstrated that combining the compound with temozolomide resulted in a significant increase in cell death in glioblastoma cell lines compared to treatment with temozolomide alone .
  • In Vivo Efficacy: In animal models, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) showed significant tumor reduction when administered alongside standard chemotherapy agents .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-3-32-15-14-22-25(18-32)38-29(26(22)28-30-23-6-4-5-7-24(23)37-28)31-27(34)20-8-10-21(11-9-20)39(35,36)33-16-12-19(2)13-17-33/h4-11,19H,3,12-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZUHBKFTQPJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.